3-Pentenenitrile

Catalog No.
S620681
CAS No.
4635-87-4
M.F
C5H7N
M. Wt
81.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pentenenitrile

CAS Number

4635-87-4

Product Name

3-Pentenenitrile

IUPAC Name

pent-3-enenitrile

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3

InChI Key

UVKXJAUUKPDDNW-UHFFFAOYSA-N

SMILES

CC=CCC#N

solubility

less than 1 mg/mL at 66° F (NTP, 1992)

Synonyms

4 pentenenitrile, 4-pentenenitrile, trans-3-pentenenitrile

Canonical SMILES

CC=CCC#N

Isomeric SMILES

C/C=C/CC#N

The exact mass of the compound 3-Pentenenitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Pentenenitrile (CAS: 4635-87-4) is a linear, unsaturated aliphatic nitrile and a critical intermediate in the industrial synthesis of adiponitrile via the DuPont hydrocyanation process. Functioning as the primary bridge between 1,3-butadiene and nylon-6,6 precursors, 3-PN is a colorless liquid with a boiling point of 144-147 °C. In procurement and laboratory settings, high-purity 3-PN is primarily sourced to evaluate novel zero-valent nickel and bidentate phosphite/phosphonite catalytic systems. Its value lies in its structural position: it has already bypassed the initial butadiene hydrocyanation and branched isomerization steps, making it the ideal standardized substrate for testing terminal hydrocyanation kinetics, Lewis acid promoter efficacy, and catalyst longevity without the confounding variables of crude C5 nitrile mixtures[1].

Substituting 3-Pentenenitrile with generic C5 nitrile mixtures, or its closely related isomers like 2-methyl-3-butenenitrile (2M3BN) or 2-pentenenitrile (2-PN), fundamentally compromises catalytic testing and synthesis workflows. 2M3BN requires a rate-limiting methylallyl rearrangement to become linear, which masks the true kinetics of the terminal hydrocyanation step [2]. More detrimentally, 2-PN is a thermodynamically stable, conjugated dead-end isomer that actively deactivates Ni(0) catalysts, artificially depressing turnover numbers (TON) and turnover frequencies (TOF). Furthermore, because the boiling points of these isomers are nearly identical (relative volatility close to 1), separating them in-house requires highly rigorous low-pressure distillation or complex chemical extraction[1]. Procuring high-purity 3-PN is therefore mandatory to isolate reaction variables and prevent premature catalyst poisoning.

Catalyst Lifespan and Poisoning Prevention vs. 2-Pentenenitrile

In the catalytic hydrocyanation to adiponitrile, the isomeric purity of the starting material directly dictates catalyst survival. 3-Pentenenitrile (3-PN) acts as the active linear precursor that successfully isomerizes to 4-PN and undergoes hydrocyanation. In contrast, the conjugated isomer 2-pentenenitrile (2-PN) acts as a thermodynamic dead-end that binds to and deactivates the Ni(0) catalyst. Accumulation of 2-PN significantly reduces the active service life of the catalyst, leading to severe yield losses in continuous processes[1].

Evidence DimensionCatalyst active lifespan and reaction progression
Target Compound DataProgresses to adiponitrile without poisoning the Ni(0) catalyst.
Comparator Or Baseline2-PN acts as a thermodynamic dead-end, directly deactivating Ni(0) complexes.
Quantified Difference3-PN enables continuous catalytic turnover, whereas trace 2-PN accumulation causes direct catalyst deactivation and measurable yield loss.
ConditionsNi(0) phosphite/phosphonite catalyzed hydrocyanation systems.

Procuring high-purity 3-PN free of 2-PN is essential for accurate catalyst benchmarking, as trace 2-PN artificially depresses measured catalyst turnover frequencies.

Kinetic Isolation of Terminal Hydrocyanation vs. 2-Methyl-3-butenenitrile

When evaluating new bidentate ligands (e.g., dppb or novel phosphonites) for adiponitrile synthesis, using 3-PN rather than the branched 2-methyl-3-butenenitrile (2M3BN) provides vastly different kinetic data. 2M3BN must undergo a rate-determining methylallyl rearrangement to reach the 3-PN state, governed by a 93/7 3PN/2M3BN thermodynamic equilibrium. By starting directly with 3-PN, researchers bypass this bottleneck and can achieve up to 97% selectivity to adiponitrile, isolating the terminal hydrocyanation kinetics and the specific effects of Lewis acid promoters[1].

Evidence DimensionReaction pathway and rate-determining step
Target Compound DataDirectly evaluates terminal hydrocyanation and Lewis acid promotion with up to 97% selectivity.
Comparator Or Baseline2M3BN requires prior rate-limiting isomerization, masking terminal kinetics.
Quantified Difference3-PN bypasses the 93/7 thermodynamic isomerization bottleneck, allowing direct measurement of terminal hydrocyanation efficiency.
ConditionsDuPont adiponitrile process modeling using Ni(COD)2 and bidentate ligands.

Using pure 3-PN allows researchers to decouple terminal hydrocyanation kinetics from the branched-to-linear isomerization step during ligand design.

Avoidance of High-Overhead Separation vs. Crude Pentenenitrile Mixtures

Sourcing pure 3-PN is highly advantageous compared to isolating it from crude hydrocyanation mixtures. The relative volatility between 3-PN, 2M3BN, and 2-PN is extremely close to 1 at standard pressures. Conventional distillation is ineffective for separating 2M2BN and 2-PN from 3-PN due to their overlapping boiling points (around 144-147 °C). Separation requires either rigorous low-pressure distillation (e.g., 50 kPa) with a very narrow operating temperature range or complex chemical separation using aqueous bisulfite adducts [1].

Evidence DimensionSeparation efficiency and relative volatility
Target Compound DataPre-purified 3-PN is ready for immediate catalytic or synthetic use.
Comparator Or BaselineCrude C5 nitrile mixtures have a relative volatility close to 1, making conventional distillation ineffective.
Quantified DifferenceDirect procurement eliminates the need for high-reflux, low-pressure distillation or bisulfite adduction required to separate isomers.
ConditionsIndustrial or laboratory-scale fractional distillation at 50-100 kPa.

Sourcing >97% pure 3-PN is highly cost-effective for laboratories, as in-house purification of crude hydrocyanation mixtures is energy-intensive and technically demanding.

Standardized Benchmarking of Zero-Valent Nickel Catalysts

Because 3-PN bypasses the initial butadiene hydrocyanation and branched isomerization steps, it is the premier substrate for evaluating the turnover frequency (TOF) and longevity of novel Ni(0) phosphite, phosphinite, and phosphonite catalysts. Using pure 3-PN ensures that catalyst deactivation is measured accurately, without the confounding presence of 2-PN poisons [1].

Evaluation of Lewis Acid Promoters in Hydrocyanation

The conversion of 3-PN to adiponitrile requires a Lewis acid co-catalyst (e.g., ZnCl2, AlCl3, or triphenylborane) to promote the addition of HCN. High-purity 3-PN is specifically procured to test the efficacy, binding kinetics, and regioselectivity of these Lewis acids in driving the reaction toward the linear dinitrile rather than branched byproducts like 2-methylglutaronitrile [2].

Synthesis of Specialty Aliphatic Amines and Acids

Beyond adiponitrile, 3-PN serves as a high-purity, linear C5 building block for the synthesis of specialty polyamides, amines, and carboxylic acids. Its defined double-bond position allows for predictable functionalization (e.g., hydroformylation or cross-metathesis) that would be impossible to control if using a crude mixture of pentenenitrile isomers [3].

Physical Description

3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104°F. Boiling point 296°F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals.
Liquid

XLogP3

1

Hydrogen Bond Acceptor Count

1

Exact Mass

81.057849228 g/mol

Monoisotopic Mass

81.057849228 g/mol

Boiling Point

291 to 297 °F at 760 mm Hg (NTP, 1992)

Flash Point

101 °F (NTP, 1992)

Heavy Atom Count

6

Density

0.83 at 39 °F (NTP, 1992)

UNII

80L2GJH2P2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 106 °F ; 5 mm Hg at 122° F; 40 mm Hg at 158° F (NTP, 1992)

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

4635-87-4
16529-66-1

Wikipedia

(3E)-3-pentenenitrile

General Manufacturing Information

All other basic organic chemical manufacturing
3-Pentenenitrile: ACTIVE

Interactions

The toxic mechanism of nitriles (including 3-pentenenitrile) and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were closed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles.

Dates

Last modified: 08-15-2023

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